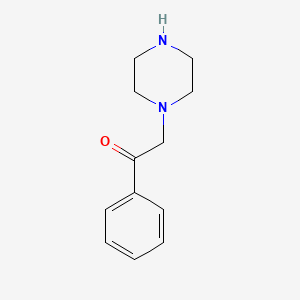

1-Phenyl-2-(piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-2-(piperazin-1-yl)ethanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenyl group attached to a piperazine ring via an ethanone linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(piperazin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Alkylation

The secondary amines in the piperazine ring undergo alkylation with alkyl halides. For example:

Reagents : Methyl iodide, ethyl bromide

Conditions : Anhydrous acetone, K₂CO₃, KI catalyst, 60°C for 6–8 hours

Product : N-alkylated derivatives (e.g., 1-(4-methylpiperazin-1-yl)-2-phenylethanone)

Yield : 44–78% depending on substituents

Acylation

The piperazine nitrogen reacts with acyl chlorides or anhydrides:

Reagents : Benzoyl chloride, acetyl chloride

Conditions : Dichloromethane (DCM), triethylamine (TEA), room temperature

Product : N-acylpiperazine derivatives (e.g., 1-(4-benzoylpiperazin-1-yl)-2-phenylethanone)

Characterization : Confirmed via ¹H NMR (δ 7.39 ppm for benzoyl aromatic protons)

Ketone Reduction

The ethanone group is reduced to a secondary alcohol:

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Conditions : Ethanol, 0°C to room temperature

Product : 1-Phenyl-2-(piperazin-1-yl)ethanol

Application : Intermediate for antidepressants and anticonvulsants

Piperazine N-Oxidation

The piperazine ring forms N-oxides under oxidative conditions:

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

Conditions : Methanol, 50°C for 4 hours

Product : 1-Phenyl-2-(piperazin-1-yl)ethanone N-oxide

Enaminone Formation

Reaction with dimethylformamide dimethylacetal (DMF-DMA):

Conditions : Solvent-free, 10-hour reflux

Product : 4-Methyl-1-[4-(piperazin-1-yl)phenyl]pent-2-en-1-one

Mechanism : Ketone converts to enaminone via β-elimination

Crystallography : Confirmed 3D structure via X-ray analysis

Biginelli Reaction

Used to synthesize dihydropyrimidinones:

Reagents : Urea, substituted benzaldehydes, glacial acetic acid

Conditions : Reflux for 3 hours

Product : Dihydropyrimidinone derivatives (e.g., Compound 6a –6q )

Yield : 65–70% after purification

Salt Formation

Reacts with HCl to form dihydrochloride salts:

Conditions : Ethanol, 0°C

Product : this compound dihydrochloride

Application : Improves solubility for pharmacological studies

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

PhPeth serves as a versatile building block in the synthesis of complex organic molecules. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity. For instance, it has been utilized in the development of compounds targeting neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and treatment of psychiatric disorders.

Pharmacological Research

The compound has demonstrated potential therapeutic applications due to its pharmacological properties, including:

- Antihistamine Effects : Interaction with histamine H1 receptors suggests its utility in treating allergic reactions.

- Antipsychotic Properties : Its modulation of neurotransmitter activity positions it as a candidate for further exploration in psychopharmacology.

Anticonvulsant Activity

Research has indicated that piperazine derivatives, including PhPeth, can significantly alter neurotransmitter levels in animal models, suggesting potential pathways for treating epilepsy. A study evaluated related compounds for their anticonvulsant activity using the maximal electroshock (MES) test, revealing that certain derivatives exhibited protective effects against seizures .

Table 1: Anticonvulsant Activity Overview

| Compound | ED50 (mg/kg) | Neurotoxicity | Protective Index |

|---|---|---|---|

| PhPeth | 52.30 | None | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

This table summarizes the effectiveness and safety profile of PhPeth compared to established antiepileptic drugs like phenytoin .

Industrial Applications

In addition to its research applications, PhPeth is significant in industrial chemistry:

Mecanismo De Acción

The mechanism of action of 1-Phenyl-2-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmitter release and uptake, which can lead to various pharmacological effects.

Comparación Con Compuestos Similares

1-Phenyl-2-(piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a piperazine ring. This compound may exhibit different pharmacological properties due to the structural variation.

1-Phenyl-2-(morpholin-1-yl)ethanone: Contains a morpholine ring, which can lead to different chemical reactivity and biological activity.

1-Phenyl-2-(pyrrolidin-1-yl)ethanone: Features a pyrrolidine ring, which may result in distinct interactions with molecular targets.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

1-Phenyl-2-(piperazin-1-yl)ethanone, also known as N-(4-piperazinyl)phenyl ethanone, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- CAS Number : 97269

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly in the context of psychiatric disorders. Research indicates that it may inhibit the activity of certain enzymes involved in cellular signaling pathways, which could lead to therapeutic effects in conditions like depression and anxiety.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme involved in DNA repair mechanisms. In vitro assays revealed that certain derivatives had IC50 values comparable to established PARP inhibitors like Olaparib, suggesting their potential as anticancer agents .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | PARP inhibition |

| Olaparib | 57.3 | PARP inhibition |

Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives has been extensively studied. For example, related compounds have shown effectiveness against various bacterial strains, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| MRSA | TBD |

Study on Antidepressant-like Effects

A notable study investigated the antidepressant-like effects of piperazine derivatives, including this compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties .

Synthesis and Evaluation

The synthesis of novel piperazine derivatives has been reported, with many exhibiting promising biological activities. These studies often utilize various spectroscopic methods for characterization and evaluate biological activity through established pharmacological assays .

Propiedades

IUPAC Name |

1-phenyl-2-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,13H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTACZRWRTSQVNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.